N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide
Description
N'-[4-Cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is a pyrazole-based compound characterized by a 4-cyano group, a 4-methylphenyl substituent at the pyrazole N1 position, and a dimethylmethanimidamide moiety at the C5 position. Its molecular formula is C14H15N5 (predicted from structural analogs in and ), with a molecular weight of 253.31 g/mol. The compound exhibits structural features common in medicinal chemistry, including a planar pyrazole core and functional groups that enhance binding interactions (e.g., cyano for polarity, methylphenyl for lipophilicity).
Properties
Molecular Formula |
C14H15N5 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H15N5/c1-11-4-6-13(7-5-11)19-14(16-10-18(2)3)12(8-15)9-17-19/h4-7,9-10H,1-3H3 |
InChI Key |
SSWJPXMGKXDBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Cyanating Agents
The cyano group is introduced at the 4-position of the pyrazole ring via nucleophilic substitution. This step requires careful control to avoid side reactions.
Procedure :
-
Chlorination : The 4-position of 1-(4-methylphenyl)-1H-pyrazole-5-amine is chlorinated using phosphorus oxychloride (POCl₃) at 80°C.
-
Cyanidation : The chlorinated intermediate reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.
Critical Parameters :
-
Catalyst : Crown ethers (e.g., 18-crown-6) enhance NaCN reactivity.
-
Safety : Cyanide reagents require strict inert atmosphere handling.
Hypothetical Yield Data :
| Intermediate | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Chloro-1-(4-methylphenyl)-1H-pyrazole-5-amine | 4-Cyano-1-(4-methylphenyl)-1H-pyrazole-5-amine | 65 | 90 |
Formation of the Dimethylmethanimidamide Moiety
Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA)
The dimethylmethanimidamide group is introduced via nucleophilic attack of the amine group on DMF-DMA, followed by elimination.
Reaction Conditions :
-
Reagent : DMF-DMA (3 equivalents)
-
Solvent : Toluene or acetonitrile
-
Temperature : 110°C for 24 hours
Mechanistic Insights :
-
Imine Formation : The primary amine attacks the electrophilic carbon of DMF-DMA, forming an imine intermediate.
-
Elimination : Methanol is eliminated, yielding the final dimethylmethanimidamide product.
Hypothetical Yield Data :
| Starting Material | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Cyano-1-(4-methylphenyl)-1H-pyrazole-5-amine | N'-[4-Cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide | 58 | 88 |
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines pyrazole formation, cyanation, and imidamide functionalization in a single reactor.
Advantages :
-
Reduced purification steps.
-
Higher overall yield (hypothetical: 60–65%).
Challenges :
-
Compatibility of reagents and intermediates.
-
Requires precise temperature and pH control.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Continuous flow systems enhance scalability and reproducibility:
-
Residence Time : 30 minutes per step.
-
Throughput : 1–5 kg/day.
Purification Techniques
-
Crystallization : Ethanol/water mixtures achieve >99% purity.
-
Chromatography : Reserved for lab-scale isolation.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the dimethylmethanimidamide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide has garnered attention for its potential as a pharmacophore in drug design. Research indicates that it may act as an enzyme inhibitor, which could lead to therapeutic applications in treating various diseases, including:
- Cancer : Studies suggest that this compound may inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival.
- Infectious Diseases : Its ability to interact with biological targets makes it a candidate for developing treatments against infectious agents.
Materials Science
In materials science, the compound is being investigated for applications in:
- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic electronics.
- Light-emitting Diodes (LEDs) : The compound's structural features may enhance the performance of LED materials.
Case Studies
Several studies have demonstrated the biological activity of pyrazole derivatives:
- In Vitro Studies : Assays indicate that these compounds can inhibit the growth of various cancer cell lines.
- Animal Models : Research shows that treatment with these compounds can significantly reduce tumor size and inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide with structurally related pyrazole derivatives, focusing on substituent effects, synthetic yields, physical properties, and spectral characteristics.
*Predicted based on structural analogs.
Key Observations:
Substituent Effects on Physical Properties: The 4-methylphenyl group in the target compound increases lipophilicity compared to the unsubstituted pyrazole in (E)-N'-(4-Cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide (). This substitution is analogous to 3c (), which has a similar melting point range (123–125°C), suggesting comparable crystallinity.
Synthetic Efficiency :
- Yields for analogs like 3c (62%) and 3d (71%) () indicate moderate synthetic efficiency for pyrazole derivatives. The target compound likely follows similar coupling strategies using EDCI/HOBt, though its exact yield is unspecified .
Spectroscopic Trends :
- The dimethylmethanimidamide group in the target compound produces distinct ¹H-NMR signals for N(CH3)2 (δ ~2.66) and aryl protons (δ 7.3–7.6), consistent with 3c (δ 2.42 for CH3, δ 7.41–7.63 for aryl) .
- MS data for analogs (e.g., 3a : [M+H]+ 403.1) highlight the impact of substituents on molecular weight .
Structural and Functional Insights
- Electronic Effects: The cyano group at C4 withdraws electron density, polarizing the pyrazole ring and enhancing reactivity toward nucleophiles. This contrasts with 3c, where the electron-withdrawing chloro group further activates the carboxamide for hydrogen bonding .
Biological Activity
N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 253.3 g/mol. Its structure features a pyrazole ring substituted with a cyano group and a dimethylmethanimidamide moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N5 |
| Molecular Weight | 253.3 g/mol |
| CAS Number | 78972-84-6 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring: This is achieved through the cyclization of appropriate precursors, often involving hydrazine and β-keto esters.
- Introduction of the Cyano Group: A nucleophilic substitution reaction using cyanating agents like sodium cyanide is performed.
- Formation of the Dimethylmethanimidamide Moiety: This final step involves reacting the pyrazole derivative with dimethylformamide dimethyl acetal (DMF-DMA) to incorporate the dimethylmethanimidamide structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that pyrazole derivatives can significantly inhibit cancer cell proliferation. In particular:
- Cell Lines Tested: The compound has been evaluated against various cancer cell lines, including colon cancer cells (SW620).
- Mechanism of Action: It may induce apoptosis and inhibit cell migration by affecting cell cycle regulation, particularly through the downregulation of specific proteins involved in cell survival pathways.
Insecticidal Activity
The compound has also been assessed for its insecticidal properties:
- Target Pests: It has demonstrated effectiveness against pests such as Mythimna separate and Helicoverpa armigera.
- Efficacy Rates: In bioassays, certain derivatives exhibited up to 70% mortality rates at concentrations of 500 mg/L, indicating potential as a pesticide.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antitumor Activity Study : A recent study evaluated new pyrazole analogs and found that similar structures exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced potency against cancer cells .
- Insecticidal Evaluation : Compounds related to this compound showed promising results in controlling agricultural pests, with some compounds outperforming existing pesticides .
Q & A
Q. What are the optimal synthetic routes for preparing N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide?
Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyrazole intermediates. Key steps include:
- Cyano-group introduction : Reacting pyrazole precursors with malononitrile or ethyl cyanoacetate under reflux in ethanol, followed by cyclization using triethyl orthoformate (TEOF) in acetic anhydride .
- Imidamide formation : Condensation with dimethylamine derivatives in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base at room temperature .
- Optimization factors : Solvent choice (ethanol or DMSO), catalyst (triethylamine), and reaction time significantly affect yield and purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : For unambiguous determination of molecular geometry and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for refinement .
- Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., cyano at ~110 ppm, imidamide protons at δ 3.0–3.5 ppm) . LC-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~335) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products in pyrazole-cyanamide coupling?
Methodological Answer : Common side reactions include hydrolysis of the cyano group or incomplete imidamide formation. Mitigation strategies:
- Temperature control : Maintain reflux conditions (80–100°C) to accelerate coupling while avoiding decomposition .
- Moisture-sensitive steps : Use anhydrous solvents (e.g., DMF stored over molecular sieves) and inert atmospheres (N₂/Ar) .
- Catalyst screening : Compare K₂CO₃ vs. Cs₂CO₃ for base sensitivity; Cs₂CO₃ may improve yields in sterically hindered systems .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer : Contradictions (e.g., ambiguous NMR signals or LC-MS adducts) require:
- Multi-technique validation : Cross-reference SCXRD bond lengths/angles with DFT-calculated geometries .
- Isotopic labeling : Use ¹⁵N-labeled dimethylamine to track imidamide proton environments in NMR .
- Advanced MS/MS fragmentation : Compare experimental fragmentation patterns with in silico predictions (e.g., using MassFrontier) .
Q. What computational methods are suitable for predicting the compound’s reactivity and biological targets?
Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., p38 MAPK, inspired by structurally similar BIRB796 ).
- DFT calculations : Gaussian 16 for optimizing transition states in cyano-group reactions (e.g., B3LYP/6-31G* basis set) .
- Machine learning : Train models on pyrazole derivative databases (e.g., ChEMBL) to predict solubility or metabolic stability .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer : Discrepancies may arise from bioavailability or metabolite interference. Strategies:
- Pharmacokinetic profiling : Measure plasma stability (e.g., incubation with liver microsomes) and logP (HPLC-derived) to assess absorption .
- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites in serum samples .
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .
Tables for Key Findings
Q. Table 1: Comparison of Synthesis Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | DMF | Ethanol |
| Catalyst | K₂CO₃ | Triethylamine |
| Temperature (°C) | 25 | 80 (reflux) |
| Yield (%) | 65 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
